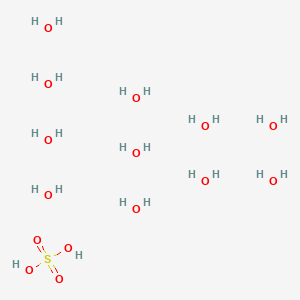

Sulfuric acid;undecahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfuric acid;undecahydrate is a chemical compound that consists of sulfuric acid (H₂SO₄) and eleven molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is known for its strong acidic properties and wide range of industrial applications. Sulfuric acid itself is a colorless, odorless, and viscous liquid that is highly corrosive and can cause severe burns upon contact.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfuric acid is typically produced through the Contact Process, which involves the following steps:

Preparation of Sulfur Dioxide (SO₂): Sulfur is burned in the presence of excess air to produce sulfur dioxide. [ S + O₂ → SO₂ ]

Conversion to Sulfur Trioxide (SO₃): Sulfur dioxide is then oxidized to sulfur trioxide in the presence of a vanadium pentoxide (V₂O₅) catalyst at temperatures between 400°C and 450°C. [ 2SO₂ + O₂ ⇌ 2SO₃ ]

Formation of Oleum: Sulfur trioxide is absorbed into concentrated sulfuric acid to form oleum (H₂S₂O₇). [ H₂SO₄ + SO₃ → H₂S₂O₇ ]

Dilution to Form Sulfuric Acid: Oleum is then diluted with water to produce sulfuric acid. [ H₂S₂O₇ + H₂O → 2H₂SO₄ ]

Industrial Production Methods

The industrial production of sulfuric acid involves large-scale implementation of the Contact Process. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The sulfuric acid produced is then hydrated to form sulfuric acid;undecahydrate by carefully controlling the addition of water molecules.

Analyse Des Réactions Chimiques

Types of Reactions

Sulfuric acid;undecahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations and temperatures.

Dehydration: It has a strong dehydrating property, removing water from other compounds.

Substitution: It can participate in substitution reactions, such as the formation of esters and sulfonation of aromatic compounds.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include metals like copper and zinc, which react with sulfuric acid to form metal sulfates and hydrogen gas. [ Zn + H₂SO₄ → ZnSO₄ + H₂ ]

Dehydration Reactions: Sulfuric acid can dehydrate carbohydrates, such as sugar, to form carbon and water. [ C₁₂H₂₂O₁₁ + H₂SO₄ → 12C + 11H₂O ]

Substitution Reactions: Aromatic compounds like benzene react with sulfuric acid to form sulfonic acids. [ C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O ]

Major Products Formed

The major products formed from these reactions include metal sulfates, hydrogen gas, carbon, water, and sulfonic acids.

Applications De Recherche Scientifique

Sulfuric acid;undecahydrate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the production of pharmaceuticals and as a component in certain medical treatments.

Industry: Widely used in the manufacture of fertilizers, explosives, dyes, and detergents.

Mécanisme D'action

The mechanism by which sulfuric acid;undecahydrate exerts its effects involves its strong acidic and dehydrating properties. It can protonate other molecules, leading to various chemical transformations. The molecular targets include hydroxyl groups, which are dehydrated, and metal ions, which are oxidized.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydrochloric Acid (HCl): A strong acid used in similar industrial applications but lacks the dehydrating property of sulfuric acid.

Nitric Acid (HNO₃): Another strong acid with oxidizing properties but is more volatile and less stable than sulfuric acid.

Phosphoric Acid (H₃PO₄): A weaker acid used in food and beverage industries, lacking the strong oxidizing and dehydrating properties of sulfuric acid.

Uniqueness

Sulfuric acid;undecahydrate is unique due to its combination of strong acidic, oxidizing, and dehydrating properties, making it highly versatile in various chemical processes and industrial applications.

Propriétés

Numéro CAS |

642485-85-6 |

|---|---|

Formule moléculaire |

H24O15S |

Poids moléculaire |

296.25 g/mol |

Nom IUPAC |

sulfuric acid;undecahydrate |

InChI |

InChI=1S/H2O4S.11H2O/c1-5(2,3)4;;;;;;;;;;;/h(H2,1,2,3,4);11*1H2 |

Clé InChI |

DDFGVLPAOANFSR-UHFFFAOYSA-N |

SMILES canonique |

O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)

![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)

![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)

![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)

![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)